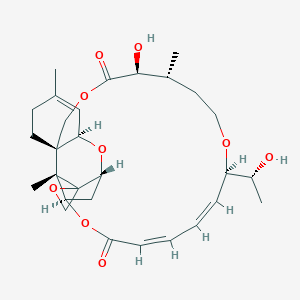
Roridin A
Overview
Description
Roridin A is a natural product found in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms . It is a trichothecene, a large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys .
Synthesis Analysis
The absolute configurations of roridins A have been established by X-ray diffraction analysis . This compound was shown to be epimeric at C-13’ with isothis compound .Molecular Structure Analysis
This compound has a molecular formula of C29H40O9 and a molecular weight of 532.6 g/mol . The IUPAC name is (1’R,2R,3’R,8’R,12’S,13’R,17’R,18’E,20’Z,24’R,25’S)-12’-Hydroxy-17’-[(1R)-1-hydroxyethyl]-5’,13’,25’-trimethyl-11’H,22’H-spiro[oxirane-2,26’-[2,10,16,23]tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa[4,18,20]triene]-11’,22’-dione .Scientific Research Applications
Antibiotic Properties : Roridin A is an antibiotic that yields verrucarol and roridinic acid upon hydrolysis (Böhner & Tamm, 1966).
Inhibition of Pollen Development : It inhibits pollen development in Arabidopsis thaliana at specific concentrations, impacting the microspore stage (Shimada et al., 2004).
Cytotoxicity Studies : this compound's derivative, 12'-Hydroxyroridin E, isolated from Myrothecium roridum, showed significantly reduced cytotoxicity compared to Roridin E, indicating the importance of the 12'-position in cytotoxicity (Oda et al., 2010).
Effect on Muskmelon Leaf Spot : Roridin E, related to this compound, was found to affect sporulation and lesion diameter on inoculated muskmelon leaves, suggesting its role in pathogenicity (Kuti, Ng, & Bean, 1989).
Immunological Studies : this compound has been used in immunological research, particularly in the production of antibodies, demonstrating its utility in enzyme immunoassays (Märtlbauer, Gareis, & Terplan, 1988).
Genotoxicity and Serum Protein Impact : Studies on mice indicated that this compound affects serum protein levels and exhibits genotoxicity in the liver (Qusti et al., 2011).
Antimalarial Activity : Macrocyclic trichothecenes, including this compound, showed high antimalarial activity (Isaka et al., 1999).
Antifungal Properties : this compound was identified as a potential inhibitor against the plant pathogen Sclerotinia sclerotiorum (Xie et al., 2008).
Monoclonal Antibody Production : Monoclonal antibodies to this compound have been developed, demonstrating its applications in direct enzyme immunoassays (Hack, Märtlbauer, & Terplan, 1988).
Inhibition of Human Lymphocyte Transformation : this compound and verrucarin A were found to inhibit human lymphocyte transformation, indicating their potential immunosuppressive properties (Pestka & Forsell, 1988).
Safety and Hazards
Roridin A is highly toxic and can be fatal if swallowed . It can cause skin irritation, burning, itching, rash, or blisters, and bleeding. Eye contact can cause tearing, eye pain, conjunctivitis, burning sensations about the eyes, and blurred vision for up to 1 week . It is advised to avoid contact with skin, eyes, and clothing, and not to breathe dust/fume/gas/mist/vapors/spray .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Roridin A involves a total of 14 steps and is a challenging process due to the complex structure of the compound. The key steps include the construction of the tricyclic core, the introduction of the hydroxyl groups, and the formation of the macrocyclic ring.", "Starting Materials": [ "3-(2-bromoethyl)-2,5-dimethoxyphenol", "2-methyl-2-butene", "N-Bromosuccinimide", "Lithium aluminum hydride", "Pyridine", "Triethylamine", "Sodium hydride", "Diethyl malonate", "Ethyl acetoacetate", "Methyl iodide", "Methanesulfonic acid", "Tetrahydrofuran", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(2-bromoethyl)-2,5-dimethoxyphenol from 2,5-dimethoxyphenol and 2-methyl-2-butene using N-Bromosuccinimide as a bromination agent.", "Step 2: Reduction of 3-(2-bromoethyl)-2,5-dimethoxyphenol to 3-(2-ethyl)-2,5-dimethoxyphenol using Lithium aluminum hydride as a reducing agent.", "Step 3: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenol-1-carboxylic acid ethyl ester from 3-(2-ethyl)-2,5-dimethoxyphenol and Diethyl malonate using Pyridine as a catalyst.", "Step 4: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenol-1-carboxylic acid ethyl ester from 3-(2-ethyl)-2,5-dimethoxyphenol and Ethyl acetoacetate using Pyridine as a catalyst.", "Step 5: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1-ol from 3-(2-ethyl)-2,5-dimethoxyphenol-1-carboxylic acid ethyl ester and Sodium hydride.", "Step 6: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1-ol from 3-(2-ethyl)-2,5-dimethoxyphenol-1-carboxylic acid ethyl ester and Methyl iodide using Triethylamine as a base.", "Step 7: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol from 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1-ol and Methanesulfonic acid as a catalyst.", "Step 8: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol from 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1-ol and Tetrahydrofuran as a solvent and Lithium aluminum hydride as a reducing agent.", "Step 9: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol from 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol and Acetic acid as a catalyst.", "Step 10: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol-1-acetate from 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol and Acetic anhydride as an acetylating agent.", "Step 11: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol-1-acetate from 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol-1-acetate and Sodium hydride.", "Step 12: Synthesis of 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol-1-acetate from 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol-1-acetate and Methanesulfonic acid as a catalyst.", "Step 13: Synthesis of Roridin A from 3-(2-ethyl)-2,5-dimethoxyphenyl)propan-1,2-diol-1-acetate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as a coupling agent.", "Step 14: Synthesis of Roridin A from Roridin A and Sodium hydroxide as a base to form the macrocyclic ring." ] } | |
CAS No. |
14729-29-4 |
Molecular Formula |
C29H40O9 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(1R,3R,8R,12S,13R,17R,18Z,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5-,8-6-/t18-,19-,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 |
InChI Key |
NSFWWJIQIKBZMJ-CWFPLRNTSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@H](/C=C\C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@@H](C)O |
SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |
Canonical SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |
| 14729-29-4 | |
Pictograms |
Acute Toxic |
Synonyms |
oridin A roridin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Roridin A?
A1: this compound, a potent trichothecene mycotoxin, primarily targets ribosomes, the cellular machinery responsible for protein synthesis. []
Q2: How does this compound binding to ribosomes affect cellular processes?
A2: Binding of this compound to ribosomes inhibits protein synthesis. [] This disruption of protein synthesis has cascading effects on various cellular processes, ultimately leading to cell death. [, ]
Q3: Does this compound induce apoptosis?
A3: Yes, studies have shown that this compound can induce apoptosis in various cell types, including murine macrophages and human leukemic cells. [, ]
Q4: What is the role of mitogen-activated protein kinases (MAPKs) in this compound-induced toxicity?
A4: this compound activates three major MAPK pathways: ERK, p38 MAPK, and SAPK/JNK. These pathways play a role in regulating cell survival and death. While ERK activation appears to have a protective effect against this compound-induced apoptosis, p38 MAPK may play a partial role in promoting apoptosis. []
Q5: Does this compound cause inflammation?
A5: Yes, this compound has been shown to induce inflammation, particularly in the nasal airways. This inflammatory response is characterized by the infiltration of neutrophils, increased mucus production, and the upregulation of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and MIP-2. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C29H40O9, and its molecular weight is 532.62 g/mol. []
Q7: What is the core structure of this compound?
A7: this compound is a macrocyclic trichothecene. It consists of a trichothecene core structure linked to a macrocyclic ring formed by an ester linkage with roridinic acid. [, ]
Q8: Does this compound exist in different conformations?
A8: Yes, studies using NMR spectroscopy and molecular modeling suggest that this compound exists as a mixture of two conformers in solution. This is in contrast to its close relative, Verrucarin A, which primarily adopts a single conformation. []
Q9: What are the routes of exposure to this compound?
A10: While not directly studied in humans, animal models suggest that this compound can be absorbed through the skin, respiratory tract, and digestive system. [, , ]
Q10: Are there any known antidotes or treatments for this compound poisoning?
A11: Research suggests that activated charcoal combined with dexamethasone significantly improves the survival rate of rats acutely poisoned with this compound, likely by a combination of toxin adsorption and anti-inflammatory effects. [] Additionally, goji berry extract (Lycium barbarum) has shown protective effects against this compound-induced liver damage in rats, possibly due to its antioxidant properties. []
Q11: What in vitro models are used to study the toxicity of this compound?
A12: Various cell-based assays are employed to assess the toxicity of this compound, including: * Yeast growth inhibition assays: These assays, often using Kluyveromyces marxianus, are commonly used to assess the toxicity of trichothecenes, including this compound. [, , , , , ] * Mammalian cell lines: Murine macrophages (RAW 264.7) and human leukemic cells (U937) have been used to investigate this compound's effects on MAPK activation and apoptosis. [] * Murine B cell hybridoma: This model was used to investigate the uptake and intracellular targets of this compound. []
Q12: What animal models are used to study this compound toxicity?
A13: Mice and rats are commonly used animal models to study the in vivo toxicity of this compound.
* Mice: Intranasal instillation of this compound in mice is used to investigate its effects on the respiratory system, particularly the nasal airways, and its potential role in damp building-related illnesses. [, , ] * Rats: this compound administered intravenously in rats is used to assess its acute toxicity and the efficacy of potential treatments, such as activated charcoal and dexamethasone. [, ]
Q13: What are the known toxic effects of this compound?
A14: this compound exhibits a range of toxic effects, including: * Cytotoxicity: this compound is cytotoxic to various cell types, including mammalian cells and yeast, primarily due to its ability to inhibit protein synthesis. [, , , , ] * Hepatotoxicity: Animal studies indicate that this compound can cause liver damage, as evidenced by biochemical changes and histopathological alterations. [] * Immunotoxicity: Research suggests that this compound can modulate immune responses. It has been shown to activate caspase-1 in human macrophages, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18. [] * Neurotoxicity: Studies in mice have demonstrated that this compound can cause olfactory neurotoxicity, leading to the loss of olfactory sensory neurons and atrophy of the olfactory epithelium. [, ]
* Respiratory toxicity: Intranasal instillation of this compound in mice causes rhinitis, characterized by inflammation, mucus hypersecretion, and epithelial damage. [, ]
Q14: Is there evidence that the effects of this compound are influenced by other factors?
A15: Yes, research suggests that the effects of this compound can be potentiated by co-exposure to bacterial lipopolysaccharide (LPS). This co-exposure was found to exacerbate this compound-induced inflammation and neurotoxicity in the nasal airways of mice. []
Q15: What analytical techniques are used to detect and quantify this compound?
A16: Several analytical methods are used for the detection and quantification of this compound: * High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying this compound in various matrices, including fungal cultures and plant tissues. [, ] * Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and sensitive method for detecting this compound and other trichothecenes in various samples, including fungal cultures and plant tissues. [, ] * Mass Spectrometry (MS): MS, often coupled with chromatographic techniques like HPLC or SFC, provides high sensitivity and selectivity for this compound analysis. [] * Capillary Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with MS (SFC/MS), offers a rapid and efficient method for separating and analyzing this compound and other trichothecenes. [] * Yeast Bioassays: Yeast growth inhibition assays, particularly using Kluyveromyces marxianus, are commonly employed as a bioassay to detect and assess the toxicity of this compound and other trichothecenes. [, , , , , ]
Q16: Have immunoassays been developed for this compound detection?
A17: Yes, both polyclonal and monoclonal antibodies against this compound have been developed. These antibodies are utilized in competitive enzyme immunoassays for the sensitive and specific detection of this compound in various matrices, including cereal straw and wheat samples. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


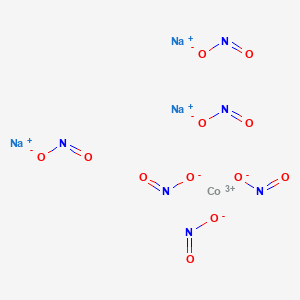
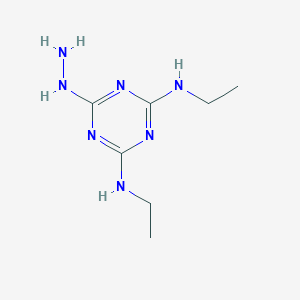
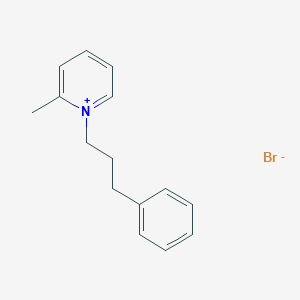


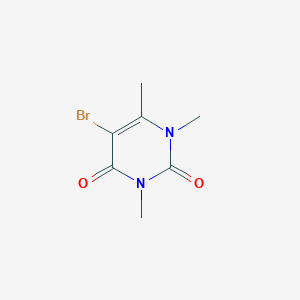

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
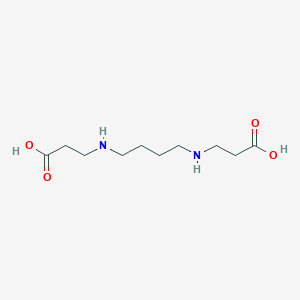
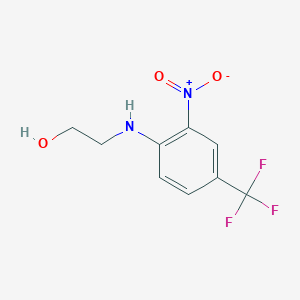
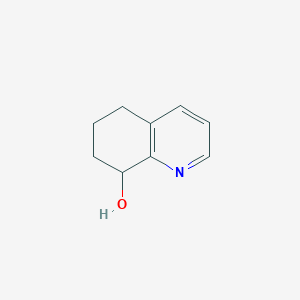

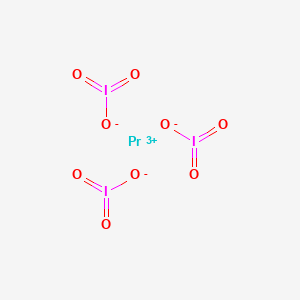
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
